N-(2-ethylhexyl)-2-furamide
Description
N-(2-Ethylhexyl)-2-furamide is a furan-derived amide compound characterized by a 2-ethylhexyl substituent attached to the nitrogen atom of the furamide group. The 2-ethylhexyl group is known to enhance lipophilicity and flexibility in polymers, as seen in bis(2-ethylhexyl) phthalate (BEHP) and 2-ethylhexyl methacrylate . The furamide core may contribute to hydrogen bonding and electronic interactions, influencing biological activity or material properties.
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-(2-ethylhexyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H21NO2/c1-3-5-7-11(4-2)10-14-13(15)12-8-6-9-16-12/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,14,15) |
InChI Key |
VULHXNHATFVQNP-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=CO1 |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-ethylhexyl)-2-furamide typically involves the reaction of 2-furancarboxylic acid with 2-ethylhexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Physicochemical Properties
The 2-ethylhexyl group distinguishes N-(2-ethylhexyl)-2-furamide from other 2-furamides. Key comparisons include:
Table 1: Substituent Impact on Properties
- Lipophilicity: The 2-ethylhexyl group likely increases logP compared to polar substituents like dimethylaminoethyl () or hydroxyphenyl (). This aligns with BEHP, a lipophilic plasticizer .
- Solubility: Polar groups (e.g., dimethylamino in ) enhance water solubility, whereas 2-ethylhexyl may limit it, favoring organic solvents or lipid membranes.
Industrial and Environmental Considerations
- Polymer Applications : The 2-ethylhexyl group in methacrylates imparts chemical resistance and hydrophobicity (). If incorporated into polymers, this compound could offer similar benefits but with enhanced hydrogen-bonding capacity from the furamide.
- Environmental Persistence : BEHP’s environmental ubiquity () raises questions about the ecological impact of 2-ethylhexyl-containing furamides, though their amide linkage may improve biodegradability compared to phthalate esters.
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